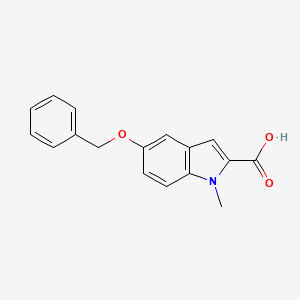
1-Methyl-5-phenylmethoxyindole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-phenylmethoxyindole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Methyl-5-phenylmethoxyindole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions . Industrial production methods may involve optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-Methyl-5-phenylmethoxyindole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
1-Methyl-5-phenylmethoxyindole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound is investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenylmethoxyindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-5-phenylmethoxyindole-2-carboxylic acid can be compared with other indole derivatives such as:
5-Methoxyindole-2-carboxylic acid: Known for its use as a fluorescent probe and in the development of antitumor agents.
1-Methylindole-2-carboxylic acid: Used in the synthesis of indoleamine 2,3-dioxygenase inhibitors and potential antitumor agents.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and applications.
Properties
CAS No. |
133845-42-8 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-methyl-5-phenylmethoxyindole-2-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c1-18-15-8-7-14(9-13(15)10-16(18)17(19)20)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
UPJCRKMBZZSXEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















